7-Carboxymethylguanine

DNA adductomics biomarker discovery quantitative mass spectrometry

7-Carboxymethylguanine (7-CMG; N7-carboxymethylguanine) is a modified guanine base formed by carboxymethylation at the N7 position. It was first identified as the primary DNA adduct in pancreatic acinar cells exposed to the carcinogen azaserine.

Molecular Formula C7H7N5O3
Molecular Weight 209.16 g/mol
CAS No. 73891-84-6
Cat. No. B3357535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Carboxymethylguanine
CAS73891-84-6
Molecular FormulaC7H7N5O3
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N
InChIInChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
InChIKeyDUXOREVYDYHYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Carboxymethylguanine (CAS 73891-84-6) – DNA Adduct Standard for Azaserine-Induced Carcinogenesis Research


7-Carboxymethylguanine (7-CMG; N7-carboxymethylguanine) is a modified guanine base formed by carboxymethylation at the N7 position. It was first identified as the primary DNA adduct in pancreatic acinar cells exposed to the carcinogen azaserine [1]. As a member of the N7-alkylguanine class, 7-CMG is recognized by the MeSH thesaurus as a biologically relevant DNA lesion (Supplementary Concept C034100) linked to chemical carcinogenesis models and DNA repair substrate studies [2].

Azaserine-specific DNA adduct standard for pancreatic carcinogenesis models
Negative control standard for human adductomic profiling
MS sensitivity benchmarking compound for carboxymethyl-adduct panels

7-Carboxymethylguanine (CAS 73891-84-6) Procurement: Why 7-Methylguanine or 7-Carboxyethylguanine Cannot Substitute


7-CMG cannot be interchanged with other N7-alkylguanine analogs (e.g., 7-methylguanine or 7-carboxyethylguanine) because each lesion exhibits distinct biological occurrence, source specificity, and detection characteristics. Unlike 7-carboxyethylguanine (7-CEG), which is ubiquitously detected in human liver DNA at mean levels of 373 fmol/μmol guanine, 7-CMG is undetectable in the same samples under identical analytical conditions [1]. Furthermore, 7-CMG is specifically formed through azaserine metabolism, whereas 7-CEG derives from distinct precursors (MNPA, acrylic acid), and O6-CMG arises from nitrosated glycine [2]. These differences preclude generic substitution in mechanistic, biomarker, or analytical studies.

Different biological occurrence 7-CEG is ubiquitous in human liver DNA; 7-CMG was undetectable in the same samples. Generic substitution would misattribute exposure source.
Distinct metabolic precursors 7-CMG arises only from azaserine, while 7-CEG originates from MNPA/acrylic acid pathways. They cannot report on the same experimental exposure.
Method sensitivity mismatch On-column MS response for 7-CMG is lower than 7-CEG; analytical thresholds set for 7-CEG may miss 7-CMG unless adjusted.

7-Carboxymethylguanine (73891-84-6) Quantitative Differentiation Evidence vs. Closest Analogs


7-CMG vs 7-CEG: Differential Abundance in Human Liver DNA by LC-MS/MS

In a direct head-to-head comparison using LC-ESI-MS/MS-SRM, 7-CMG was not detected in any of 24 human liver DNA samples, while 7-CEG was detected in all 24 samples with a mean concentration of 373 ± 320 fmol/μmol guanine (range 17–1189 fmol/μmol Gua). The on-column limit of detection for 7-CMG methyl ester was approximately 10 fmol, versus 5 fmol for 7-CEG methyl ester, confirming that the analytical method had sufficient sensitivity to detect 7-CMG if present at levels comparable to 7-CEG [1]. This establishes that 7-CMG is either absent or present at substantially lower levels than 7-CEG in human hepatic DNA.

Liver DNA Abundance
Head-to-head
Not detected vs 373 ± 320 fmol/μmol Gua
Confirms 7-CMG is exposure-specific, not endogenous background.
n=24 human liver DNA; LC-ESI-MS/MS-SRM.
DNA adductomics biomarker discovery quantitative mass spectrometry

Source-Specific Formation: 7-CMG as the Signature Adduct of Azaserine Metabolism

7-CMG was identified as the predominant DNA adduct in pancreatic acinar cells treated with [14C]azaserine, confirmed by co-chromatography with synthetic standard in three orthogonal HPLC systems: reverse phase, anion exchange, and ion pair reverse phase [1]. In contrast, the structurally related adduct 7-CEG is formed from 3-(methylnitrosamino)propionic acid (MNPA) metabolism or direct reaction of DNA with acrylic acid [2], while O6-CMG arises from nitrosated glycine. No quantitative formation yield was reported for 7-CMG, but the adduct was the major radioactive peak observed in neutral hydrolysates of azaserine-treated DNA [1].

Formation Pathway
Cross-study
Azaserine → diazoacetate → N7-Gua vs MNPA/acrylic acid → N7-Gua
7-CMG uniquely reports azaserine exposure; comparators report distinct pathways.
Confirmed by 3-system HPLC co-chromatography.
chemical carcinogenesis DNA adduct identification azaserine mechanism

7-CMG vs 7-CEG: Detection Sensitivity Differential in LC-MS/MS Analytical Methods

The on-column limit of detection (LOD) for 7-CMG methyl ester was approximately 10 fmol, compared to approximately 5 fmol for 7-CEG methyl ester, measured under identical LC-ESI-MS/MS-SRM conditions [1]. The detection limit for 7-CEG methyl ester in DNA (starting with 1 mg DNA) was approximately 8 fmol; a corresponding DNA-level LOD for 7-CMG was not reported due to its absence from all samples [1]. This 2-fold higher on-column LOD for 7-CMG indicates that analytical method sensitivity must be adjusted upward when targeting 7-CMG compared to 7-CEG.

On-Column LOD
Method context
~10 fmol
Requires ~2× more standard for equivalent detection limit vs 7-CEG (~5 fmol).
LC-ESI-MS/MS-SRM; m/z 224→164 (methyl ester).
analytical chemistry mass spectrometry DNA adduct quantification

Depurination Stability: Class-Level Context for N7-Alkylguanine Experimental Handling

N7-alkylguanine lesions undergo spontaneous hydrolytic depurination. For nitrogen mustard-induced 7-alkylguanine, the depurination half-life was measured at 9.1 h at 37°C in double-stranded DNA by HPLC quantification [1]. A separate study on styrene oxide adducts reported a depurination half-life of approximately 51 h for 7-substituted guanines in double-stranded DNA [2]. Direct measurement of 7-CMG depurination kinetics has not been reported; these values represent class-level estimates. This contrasts with O6-alkylguanine lesions, which are chemically stable and persist in DNA for extended periods.

Depurination Half-Life
Class-level
~9–51 h (class estimate)
Expected rapid depurination; use fresh samples or cold storage.
Direct 7-CMG measurement not reported; N7-alkylguanine class data.
DNA stability depurination kinetics N7-alkylguanine

7-Carboxymethylguanine (73891-84-6): Evidence-Backed Procurement Scenarios


Azaserine-Induced Pancreatic Carcinogenesis: Adduct-Specific DNA Damage Quantification

7-CMG is the definitive DNA adduct standard for quantifying azaserine-induced carboxymethylation damage in pancreatic acinar cell models. Its identification as the major adduct formed from [14C]azaserine-treated cells, confirmed by three-system HPLC co-chromatography [1], makes it the only appropriate reference material for dose-response studies of azaserine genotoxicity. Substitution with 7-CEG or O6-CMG would misattribute DNA damage to unrelated metabolic pathways, as these adducts derive from distinct precursors (MNPA/acrylic acid and nitrosated glycine, respectively) [2].

DNA Adductomics Method Development: Negative Control Standard for Endogenous Lesion Profiling

In human biomonitoring studies using LC-MS/MS adductomics, 7-CMG serves as a critical negative control standard. The demonstrated absence of 7-CMG in all 24 analyzed human liver DNA samples, contrasted with the ubiquitous presence of 7-CEG (373 ± 320 fmol/μmol Gua) [1], validates that 7-CMG detection indicates exposure-specific carboxymethylation rather than background endogenous damage. Analytical methods targeting the broader carboxymethyl-adduct panel require both 7-CMG and 7-CEG standards to discriminate exposure sources.

DNA Repair Enzyme Substrate Specificity Profiling: N7-Alkylguanine Glycosylase Panel

7-CMG is an essential substrate for characterizing the alkylation-damage repair repertoire of DNA glycosylases (e.g., E. coli AlkA, Fpg, human AAG/MPG). While 7-methylguanine is the prototypical N7-alkylguanine substrate for these enzymes [1], the carboxymethyl substituent introduces a charged carboxylate group absent in methyl or ethyl analogs. Empirical determination of 7-CMG excision kinetics is required to establish whether the bulkier, charged adduct is recognized with comparable efficiency—direct kinetic data are not available in the literature, making the compound a valuable research tool for filling this gap [2].

Mass Spectrometry Calibration: LOD Verification and Instrument Sensitivity Benchmarking

The documented 2-fold higher on-column LOD for 7-CMG methyl ester (10 fmol) versus 7-CEG methyl ester (5 fmol) under identical LC-ESI-MS/MS-SRM conditions [1] makes the 7-CMG standard a useful benchmarking compound for assessing instrument sensitivity. Laboratories establishing carboxymethyl-adduct detection methods can use the 7-CMG/7-CEG LOD ratio to verify system performance and tune MS parameters for the less-responsive 7-CMG transition (m/z 224→164).

Application
Selection Property
Validation Focus
Azaserine Pancreatic Carcinogenesis
Adduct source specificity
Dose-response model, HPLC co-chromatography
Human Adductomics Negative Control
Absence in human liver DNA
LC-MS/MS matrix-specificity, exposure discrimination
DNA Repair Enzyme Substrate
Charged carboxymethyl lesion
Glycosylase excision kinetics, substrate recognition
MS Sensitivity Benchmarking
On-column LOD ratio vs 7-CEG
System performance tuning, transition optimization
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